molecular formula C19H21N7 B12245319 4-Cyclopropyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

4-Cyclopropyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12245319
M. Wt: 347.4 g/mol
InChI Key: MIFXRBRRMQGTAO-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a pyrido[2,3-d]pyrimidin-4-yl moiety attached to a piperazine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyrido[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activities. Its ability to selectively inhibit specific protein kinases makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C19H21N7

Molecular Weight

347.4 g/mol

IUPAC Name

4-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine

InChI

InChI=1S/C19H21N7/c1-13-23-16(14-4-5-14)11-17(24-13)25-7-9-26(10-8-25)19-15-3-2-6-20-18(15)21-12-22-19/h2-3,6,11-12,14H,4-5,7-10H2,1H3

InChI Key

MIFXRBRRMQGTAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CC=N4)C5CC5

Origin of Product

United States

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